molecular formula C8H6FNO B2804639 4-Fluoro-2-methylbenzo[d]oxazole CAS No. 1804412-63-2

4-Fluoro-2-methylbenzo[d]oxazole

Cat. No. B2804639
CAS RN: 1804412-63-2
M. Wt: 151.14
InChI Key: XGJVKAJFMHDNEM-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzo[d]oxazole is a chemical compound with the molecular formula C8H6FNO and a molecular weight of 151.14 . It is a solid or liquid substance stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-methylbenzo[d]oxazole is 1S/C8H6FNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

4-Fluoro-2-methylbenzo[d]oxazole is a solid or liquid substance that is stored in a refrigerator .

Scientific Research Applications

Safety and Hazards

The safety information for 4-Fluoro-2-methylbenzo[d]oxazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

properties

IUPAC Name

4-fluoro-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJVKAJFMHDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylbenzo[d]oxazole

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